Oxidative Stability of alpha-Tocopherol Acetate vs. Free alpha-Tocopherol
The acetate ester exhibits a quantifiably higher resistance to hydrogen peroxide-induced oxidation compared to the unesterified tocopherol [1]. In an accelerated stability study, the stability of α-tocopherol (α-TQ) and α-tocopheryl acetate (α-TQA) against H2O2 was 74.7% and 88.8%, respectively, after 576 hours [1].
| Evidence Dimension | Oxidative Stability (against H2O2) |
|---|---|
| Target Compound Data | 88.8% stability |
| Comparator Or Baseline | α-Tocopherol (unesterified): 74.7% stability |
| Quantified Difference | +14.1 percentage points (absolute) |
| Conditions | Incubation with H2O2 for 576 hours; assayed by HPLC [1] |
Why This Matters
This 14.1% absolute increase in oxidative stability directly translates to a longer shelf-life and greater formulation robustness, justifying the selection of the acetate ester for commercial and industrial applications where long-term storage is required.
- [1] Ali, H. M., et al. (2025). Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. Journal of Food Science and Technology, 62(1), 75-87. View Source
